1-(4-Methoxyphenyl)propane-2-thiol
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Overview
Description
1-(4-Methoxyphenyl)propane-2-thiol is an organic compound with the molecular formula C10H14OS It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propane-2-thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)propane-2-thiol can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol compound . Another method includes the use of 4-methoxyphenylacetic acid, which undergoes reduction and subsequent thiolation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation and thiolation steps, with careful control of temperature and pressure to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)propane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Methoxyphenyl)propane-2-thiol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)propane-2-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function . Additionally, the methoxy group may influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)propane-2-thiol can be compared with other similar compounds, such as:
4-Methoxyphenylacetic acid: Similar structure but lacks the thiol group.
4-Methoxybenzyl chloride: Precursor in the synthesis of this compound.
Thiophenol: Contains a thiol group but lacks the methoxyphenyl structure.
Uniqueness: The presence of both the methoxy group and the thiol group in this compound imparts unique chemical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H14OS |
---|---|
Molecular Weight |
182.28 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)propane-2-thiol |
InChI |
InChI=1S/C10H14OS/c1-8(12)7-9-3-5-10(11-2)6-4-9/h3-6,8,12H,7H2,1-2H3 |
InChI Key |
GRMRAMOBAWMAAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)S |
Origin of Product |
United States |
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